molecular formula C19H22N2O B4184710 (4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE

(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE

Cat. No.: B4184710
M. Wt: 294.4 g/mol
InChI Key: ZBHRLPNPRGWPMD-UHFFFAOYSA-N
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Description

(4-Phenethylpiperazino)(phenyl)methanone is a synthetic organic compound featuring a piperazine ring substituted with a phenethyl group at the 4-position, linked via a methanone bridge to a phenyl moiety.

Properties

IUPAC Name

phenyl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRLPNPRGWPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with benzoyl chloride and 2-phenylethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide to form 1-benzoylpiperazine.

    Step 2: The resulting 1-benzoylpiperazine is then reacted with 2-phenylethyl bromide under similar basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyl and phenylethyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and phenylethyl groups.

    Reduction: Reduced forms of the benzoyl and phenylethyl groups.

    Substitution: Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituents on the piperazine ring, aromatic groups, or additional functional groups. Key examples include:

Compound Name Piperazine Substituent Aromatic Group Additional Features Molecular Weight (g/mol)
(4-Phenethylpiperazino)(phenyl)methanone Phenethyl Phenyl None ~353.5 (estimated)
(4-Methylpiperazino)(4-aminophenyl)methanone Methyl 4-Aminophenyl Amine group 261.3
[4-(4-Fluorophenyl)sulfonylpiperazino][3-(trifluoromethyl)phenyl]methanone 4-Fluorophenylsulfonyl 3-Trifluoromethylphenyl Sulfonyl, trifluoromethyl ~475.4
(4-Nitrophenyl)(piperazino)methanone None 4-Nitrophenyl Nitro group 275.3
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydryl 4-Fluorophenyl Oxime methyl ether 417.5

Key Observations :

  • Lipophilicity : The phenethyl group in the target compound enhances lipophilicity compared to methyl or sulfonyl substituents, which may improve CNS bioavailability.
  • Steric Bulk : Benzhydryl and trifluoromethyl groups increase steric hindrance, which may reduce off-target interactions but also limit solubility.

Pharmacological Activity (Inferred from Structural Analogues)

While direct pharmacological data for this compound is unavailable, insights can be drawn from related compounds:

  • Sulfonyl and Trifluoromethyl Derivatives: The sulfonyl group in [4-(4-Fluorophenyl)sulfonylpiperazino][3-(trifluoromethyl)phenyl]methanone () may enhance protein binding via polar interactions, while trifluoromethyl groups often improve metabolic stability.
  • Benzhydryl Derivatives: 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime () shares structural motifs with antipsychotics, hinting at dopamine or serotonin receptor modulation.

Physicochemical Properties

  • Solubility : The phenethyl group’s hydrophobicity likely reduces aqueous solubility compared to polar derivatives like the sulfonyl or nitro-substituted compounds.
  • Hydrogen Bonding: Derivatives lacking H-bond donors (e.g., benzhydryl compound in ) show lower polarity, aligning with their higher molecular weights and reduced solubility.
  • Metabolic Stability : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) may slow oxidative metabolism, whereas methyl or phenethyl groups could increase susceptibility to CYP450 enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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